molecular formula C7H12O3 B031498 Propyl acetoacetate CAS No. 1779-60-8

Propyl acetoacetate

Cat. No.: B031498
CAS No.: 1779-60-8
M. Wt: 144.17 g/mol
InChI Key: DHGFMVMDBNLMKT-UHFFFAOYSA-N
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Description

Propyl acetoacetate, also known as propyl 3-oxobutanoate, is an organic compound with the molecular formula C7H12O3. It is an ester derived from acetoacetic acid and propanol. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Mechanism of Action

Target of Action

Propyl acetoacetate, a derivative of acetoacetic ester, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .

Mode of Action

The compound interacts with its targets through a series of reactions. The first step involves the formation of an enolate, a resonance-stabilized anion . This enolate can then act as a nucleophile in SN2 reactions, allowing for the addition of various groups . For instance, a propyl group can be added in a process known as enolate alkylation . Once the desired groups have been added, the ester can be removed through a mechanism called decarboxylation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the formation of acetyl-CoA, a key molecule in energy derivation and lipogenesis . Acetyl-CoA is also involved in the regulation of gene transcription and protein function, linking nutrient balance and cellular stress responses . Furthermore, this compound influences the proteome by affecting proteostasis, modulating the Unfolded Protein Response (UPR) and autophagy .

Result of Action

The action of this compound at the molecular and cellular level results in a range of effects. It can lead to the formation of ketones and other molecules . Additionally, it has been suggested that the compound can influence protein acetylation, a critical post-translational modification involved in regulating cell behavior . Alterations in protein acetylation status have been linked to multiple disease states, including cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as the presence of a base and the type of solvent used, can affect the outcome of the reactions involving this compound . Moreover, the physiological environment, including nutrient availability and cellular stress responses, can impact the compound’s role in cellular metabolism .

Biochemical Analysis

Biochemical Properties

Propyl acetoacetate is involved in a range of biochemical reactions. These enzymes convert all acetate, regardless of the source, into acetyl coenzyme A (acetyl-CoA), a key metabolic intermediate .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl acetoacetate can be synthesized through the esterification of acetoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Acetoacetic acid, carbon dioxide, and water.

    Reduction: Propyl 3-hydroxybutanoate or other alcohol derivatives.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propyl acetoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in metabolic studies.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a propyl group.

    Methyl acetoacetate: Contains a methyl group instead of a propyl group.

    Butyl acetoacetate: Contains a butyl group instead of a propyl group.

Uniqueness

Propyl acetoacetate is unique due to its specific reactivity and the properties imparted by the propyl group. This makes it suitable for certain synthetic applications where other acetoacetate esters may not be as effective.

Properties

IUPAC Name

propyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFMVMDBNLMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170394
Record name Propyl acetoacetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1779-60-8
Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name PROPYL ACETOACETATE
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Q & A

Q1: What are the main applications of propyl acetoacetate in materials science?

A1: this compound is a versatile building block for synthesizing polymers with tailored properties. For instance, it can be incorporated into siloxane-based polymers to create solid polymer electrolytes for lithium-ion batteries. [, ] These polymers, often synthesized via hydrosilylation reactions and ring-opening polymerization, exhibit ionic conductivity, making them promising materials for energy storage applications. [, ] The conductivity of these materials can be further tuned by modifying the polymer backbone and the type of lithium salt used. [, ]

Q2: Can you explain the role of this compound in organic synthesis, particularly in heterocyclic chemistry?

A2: this compound is a valuable reagent in multicomponent reactions, particularly in the synthesis of heterocycles like isoxazol-5(4H)-ones. [] These reactions, often catalyzed by compounds like potassium 2,5-dioxoimidazolidin-1-ide, offer an efficient route to diversely substituted isoxazole derivatives. [] The use of this compound, along with arylaldehydes and hydroxylamine hydrochloride, allows for the incorporation of specific substituents into the final isoxazole ring system. []

Q3: How does the structure of this compound influence its reactivity in polymerization reactions?

A3: this compound contains both an ester and a ketone functionality. [, ] The presence of the terminal allyl group allows for further functionalization and polymerization. [, ] In the context of polymer electrolyte synthesis, the this compound group serves as an anion receptor, influencing the mobility of lithium ions within the polymer matrix. [, ] The length of the propyl group, compared to other alkyl substituents, can impact the flexibility of the polymer chain and ultimately its ionic conductivity. [, ]

Q4: Are there any environmental concerns related to the use and disposal of this compound?

A4: While the provided research papers [, , ] primarily focus on the synthesis and applications of this compound-derived materials, they do not delve into the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop sustainable waste management strategies.

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